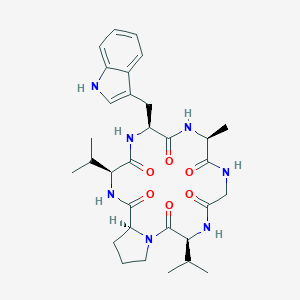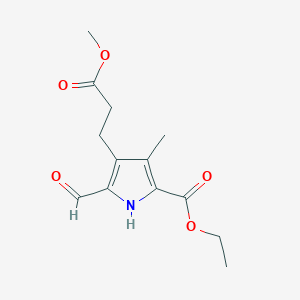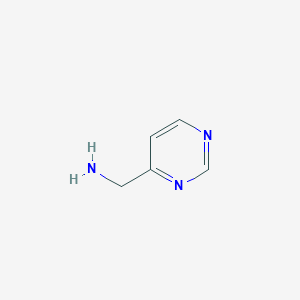
4-(Aminomethyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple strategies, including the condensation of 2-amino-6-methyluracil through key steps like protecting and cyclization to produce tetrahydropyrido pyrimidines (Zhang et al., 2009). Another method includes the Mitsunobu reaction, which is utilized for synthesizing arylaminomethyl derivatives of pyrimidines (Masevičius, Petraitytė, & Tumkevičius, 2012).
Molecular Structure Analysis
The structural characterization of pyrimidine derivatives, such as benzylation and nitrosation products, reveals distinct polymorphic forms and supramolecular assemblies, facilitated by hydrogen bonding and pi-pi interactions (Glidewell et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit various chemical behaviors, including regioselective synthesis and transformations that allow the introduction of diverse substituents into the pyrimidine ring. This versatility is demonstrated through reactions like SNAr and metal-catalyzed cross-coupling (Bouscary-Desforges et al., 2012).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as their crystalline forms and molecular interactions, are crucial for understanding their behavior in various chemical contexts. These properties are influenced by the molecule's structural features, including hydrogen bonding patterns and molecular geometries (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are characterized by their reactivity towards different reagents and conditions, leading to a wide range of products with potential biological and pharmaceutical applications. These properties are explored through various synthetic strategies and reactions, highlighting the compound's versatility (Deshmukh et al., 2009).
Aplicaciones Científicas De Investigación
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidines have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
-
Anticancer Agents : Pyridine-containing compounds have shown promise as anticancer agents . They have been synthesized as new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . Some of these compounds have shown cytotoxic properties against tumor cells .
-
Antiviral Agents : Pyridine derivatives have been used in the development of antiviral drugs . These compounds can interfere with the replication of the virus, thereby inhibiting its spread.
-
Antimalarial Agents : Some pyridine derivatives have been found to have antimalarial properties . They can inhibit the growth of the parasite responsible for malaria.
-
Antimicrobial Agents : Pyridine derivatives can also act as antimicrobial agents, inhibiting the growth of bacteria and other microorganisms .
-
Antidiabetic Agents : Some pyridine derivatives have been used in the treatment of diabetes . They can help regulate blood sugar levels.
-
Anticholinesterase Agents : Pyridine derivatives have been used as anticholinesterase agents . These compounds can inhibit the action of cholinesterase, an enzyme that breaks down neurotransmitters in the brain.
-
Neurological Disorders : Pyrimidine derivatives have been studied for their potential use in the treatment of various neurological disorders. They can act on various receptors in the nervous system, potentially helping to alleviate symptoms of diseases like Alzheimer’s, Parkinson’s, and epilepsy .
-
Cardiovascular Diseases : Some pyrimidine derivatives have shown potential in the treatment of cardiovascular diseases. They can act on various pathways involved in heart function and blood pressure regulation .
-
Immunological Disorders : Pyrimidine derivatives can also have immunomodulatory effects, which could be useful in the treatment of various immunological disorders. They can modulate the activity of the immune system, potentially helping to treat diseases like rheumatoid arthritis and lupus .
-
Metabolic Disorders : Pyrimidine derivatives have been studied for their potential use in the treatment of various metabolic disorders. They can act on various metabolic pathways, potentially helping to regulate processes like glucose metabolism and lipid metabolism .
-
Gastrointestinal Disorders : Some pyrimidine derivatives have shown potential in the treatment of gastrointestinal disorders. They can act on various receptors in the gastrointestinal tract, potentially helping to alleviate symptoms of diseases like irritable bowel syndrome and inflammatory bowel disease .
-
Respiratory Disorders : Pyrimidine derivatives can also have effects on the respiratory system, which could be useful in the treatment of various respiratory disorders. They can modulate the activity of various receptors in the lungs, potentially helping to treat diseases like asthma and chronic obstructive pulmonary disease .
Safety And Hazards
Direcciones Futuras
Pyrimidines are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrimidine scaffold is highly needed in medicinal and agricultural chemistry . This will facilitate the development of pyrimidine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propiedades
IUPAC Name |
pyrimidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXBTKGPUVFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513326 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyrimidine | |
CAS RN |
45588-79-2 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



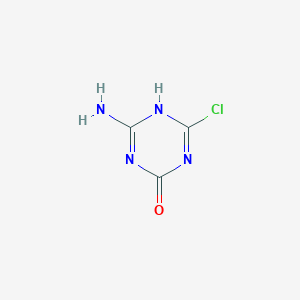
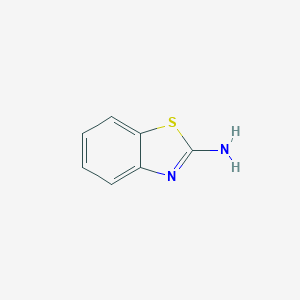
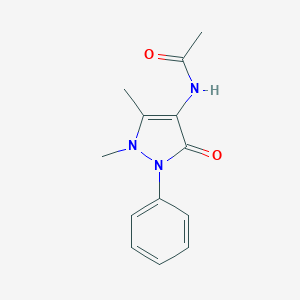
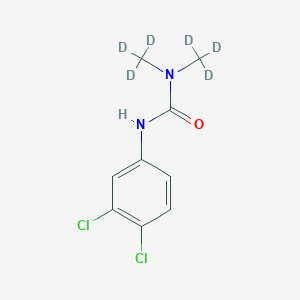
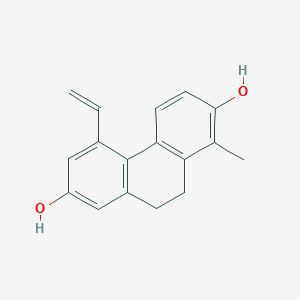
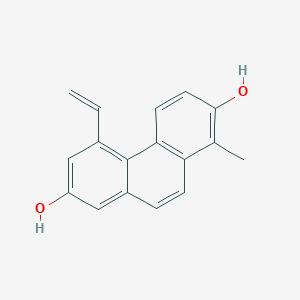
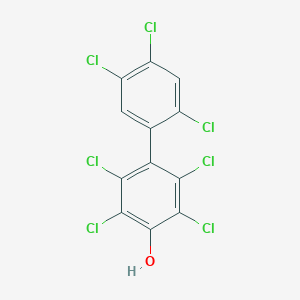
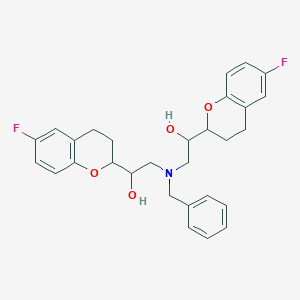
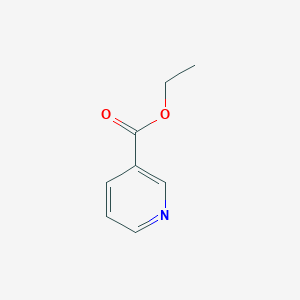

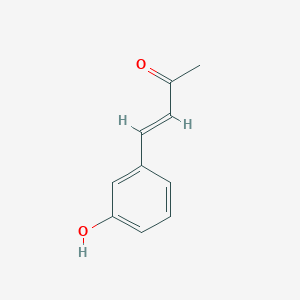
![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)
